2,2,2-Triphenylacetophenone 2,2,2-Triphenylacetophenone Asymmetric reduction of 2,2,2-triphenylacetophenone using with potassium 9-O-(1,2: 5, 6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo [3.3.1] nonane (chiral reducing agent) has been reported. Dehydrative cyclization of 2,2,2-triphenylacetophenone has been reported.

Brand Name: Vulcanchem
CAS No.: 466-37-5
VCID: VC20826326
InChI: InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
SMILES: C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H20O
Molecular Weight: 348.4 g/mol

2,2,2-Triphenylacetophenone

CAS No.: 466-37-5

Cat. No.: VC20826326

Molecular Formula: C26H20O

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Triphenylacetophenone - 466-37-5

Specification

Description Asymmetric reduction of 2,2,2-triphenylacetophenone using with potassium 9-O-(1,2: 5, 6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo [3.3.1] nonane (chiral reducing agent) has been reported. Dehydrative cyclization of 2,2,2-triphenylacetophenone has been reported.

CAS No. 466-37-5
Molecular Formula C26H20O
Molecular Weight 348.4 g/mol
IUPAC Name 1,2,2,2-tetraphenylethanone
Standard InChI InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Standard InChI Key CFBBKHROQRFCNZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

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